1-(1-(3-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(2-methoxy-5-methylphenyl)urea
Description
Properties
IUPAC Name |
1-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]-3-(2-methoxy-5-methylphenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FN3O3/c1-12-6-7-17(26-2)16(8-12)22-19(25)21-14-10-18(24)23(11-14)15-5-3-4-13(20)9-15/h3-9,14H,10-11H2,1-2H3,(H2,21,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEQZLMJHBGXPQT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)NC2CC(=O)N(C2)C3=CC(=CC=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20FN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-(3-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(2-methoxy-5-methylphenyl)urea typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrolidinone Ring: The pyrrolidinone ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a γ-lactam.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic substitution reaction, where a fluorinated aromatic compound reacts with an appropriate nucleophile.
Coupling with Methoxy-Methylphenyl Group: The final step involves coupling the pyrrolidinone intermediate with a methoxy-methylphenyl isocyanate to form the desired urea derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-(1-(3-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(2-methoxy-5-methylphenyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the carbonyl group to an alcohol.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
1-(1-(3-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(2-methoxy-5-methylphenyl)urea has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(1-(3-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(2-methoxy-5-methylphenyl)urea involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Key Observations :
- Substituent Position : Fluorine at the 3-position (target compound) versus 4-position () alters steric and electronic interactions with target proteins.
- Lipophilicity : The 2-methoxy-5-methylphenyl group (target) offers moderate lipophilicity, whereas the 4-(trifluoromethoxy)phenyl group () increases hydrophobicity.
- Metabolic Stability: Fluorine in the target compound reduces oxidative metabolism compared to non-halogenated analogs .
Example :
- 's compound was synthesized via urea coupling of 2-(methylthio)phenyl isocyanate with a 4-fluorophenyl-substituted pyrrolidin-3-yl amine. Yields for such reactions range from 50–90%, depending on substituent electronic effects .
Advantages and Limitations
- Advantages :
- Limitations: Absence of heterocyclic moieties (e.g., oxadiazole in ) may limit target selectivity. Limited solubility due to aromatic substituents may require formulation optimization .
Biological Activity
1-(1-(3-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(2-methoxy-5-methylphenyl)urea is a synthetic compound that has attracted attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a unique structure characterized by:
- Pyrrolidinone ring : Contributes to the compound's stability and biological interactions.
- Fluorophenyl group : Enhances lipophilicity and may influence receptor binding.
- Urea moiety : Often associated with biological activity in various pharmacological contexts.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl and methoxy groups can facilitate binding to active sites, while the urea moiety may participate in hydrogen bonding or covalent interactions. This modulation can lead to alterations in signaling pathways, affecting cellular responses.
Biological Activity
Research indicates that this compound exhibits various biological activities:
1. Antiproliferative Activity
Studies have shown that compounds with similar structures exhibit significant antiproliferative effects against cancer cell lines. For instance, derivatives of pyrrolidinone have been evaluated for their efficacy against breast, colon, and lung cancer cells, showing promising results in inhibiting cell growth .
2. Enzyme Inhibition
This compound may act as an inhibitor for certain enzymes involved in metabolic pathways. For example, similar compounds have been studied for their ability to inhibit dihydrofolate reductase (DHFR), which is crucial in cancer therapy .
3. Receptor Modulation
The presence of the fluorophenyl group suggests potential activity as a receptor modulator, influencing pathways related to neurotransmission or hormonal regulation. Compounds with similar structures have been reported to interact with serotonin receptors, impacting mood and anxiety disorders .
Research Findings and Case Studies
A variety of studies have investigated the biological activities of related compounds:
Case Study: Antiproliferative Effects
In a study evaluating the antiproliferative effects of similar pyrrolidinone derivatives, researchers found that specific substitutions on the phenyl ring significantly enhanced activity against cancer cell lines. The most effective derivatives demonstrated IC50 values in the low micromolar range, indicating strong potential for therapeutic applications.
Q & A
Q. How to design crystallization conditions for X-ray diffraction studies?
- Solvent screening : Test mixtures of DCM/hexane, ethyl acetate/heptane, or THF/water .
- Temperature gradient : Slow evaporation at 4°C vs. vapor diffusion at 25°C .
- Additives : Introduce co-crystallization agents (e.g., crown ethers) to stabilize H-bonding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
